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Abstract
Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of

physiological processes, primarily centered around the gastrointestinal (GI) system.[1][2]

Synthesized and secreted by enteroendocrine I-cells in the proximal small intestine in response

to dietary fats and proteins, CCK-33 orchestrates a series of coordinated events to optimize

nutrient digestion and absorption.[2][3] Its effects extend beyond the gut, influencing satiety and

other central nervous system functions. This document provides a comprehensive technical

overview of the physiological effects of exogenously administered CCK-33, summarizing key

quantitative data, detailing relevant experimental protocols, and illustrating the underlying

molecular signaling pathways.

Core Physiological Effects in the Gastrointestinal
System
The primary and most well-characterized effects of CCK-33 are on the gallbladder, pancreas,

and overall GI motility. These actions are predominantly mediated by the Cholecystokinin-A

(CCK-A) receptor.[4][5]
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CCK-33 is the principal hormonal stimulus for postprandial gallbladder contraction, leading to

the release of bile into the duodenum to aid in the emulsification and digestion of fats.[4][6][7]

Mechanism: CCK-33 binds to CCK-A receptors located on gallbladder smooth muscle cells

and potentially on interstitial cells of Cajal, initiating a signaling cascade that leads to smooth

muscle contraction.[4][5] It also acts on vagal afferents to stimulate the release of

acetylcholine, which further promotes contraction.[4][7]

Dose-Response: The administration of CCK-33 results in a significant, dose-dependent

reduction in gallbladder volume.[8][9] Studies have established that even physiological

plasma concentrations of CCK are sufficient to stimulate gallbladder contraction.[6][9] The

threshold for stimulating gallbladder contraction has been observed with an infusion of 0.8

pmol/kg/h of CCK.[9]

Modulating Factors: The responsiveness of the gallbladder to CCK-33 can be influenced by

factors such as blood glucose levels. Acute hyperglycemia has been shown to significantly

reduce gallbladder contraction in response to CCK-33 infusion.[8]

Stimulation of Pancreatic Exocrine Secretion
Originally termed "pancreozymin," CCK is a potent secretagogue for pancreatic digestive

enzymes.[1][2]

Mechanism: CCK-33 stimulates pancreatic acinar cells to release a variety of digestive

enzymes, including trypsin, chymotrypsin, amylase, and lipase.[3][10] This can occur through

direct action on CCK-A receptors on the acinar cells or indirectly via vagal nerve pathways.

[3]

Local vs. Systemic Effects: Studies in animal models have demonstrated that CCK-33 can

stimulate pancreatic secretion via short enteropancreatic reflexes when administered locally

to the duodenal area, even at low doses that are ineffective when given systemically.[11][12]

[13] Higher, pharmacological doses stimulate secretion regardless of the administration

route.[11]

Quantitative Effects: Intravenous infusion of CCK-33 at physiological doses (e.g., 2.5

pmol/kg/h) has been shown to significantly increase trypsin secretion in humans.[6]
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Regulation of Gastrointestinal Motility
CCK-33 plays a key role in coordinating the motor functions of the GI tract to ensure optimal

nutrient processing.[7][14]

Gastric Emptying: CCK-33 inhibits gastric emptying, thereby regulating the rate at which

chyme enters the duodenum.[2][14][15] This action helps to prevent overwhelming the

digestive capacity of the small intestine. The effect is primarily on the liquid component of a

meal.[15] This is achieved by relaxing the proximal stomach and increasing the tone of the

pyloric sphincter.[14][16]

Intestinal and Colonic Motility: The effects of CCK on intestinal and colonic motility are

complex. In some species, CCK-33 modulates both propagating and non-propagating

contractions in the intestine.[17] In the colon, CCK's effects are thought to be mediated

primarily through actions on neurons in the myenteric plexus, which predominantly express

CCK-A receptors.[18]

Systemic and Central Nervous System Effects
Induction of Satiety and Regulation of Food Intake
CCK-33 functions as a short-term satiety signal, contributing to the termination of a meal.[19]

[20]

Mechanism: This effect is primarily mediated by CCK-A receptors on vagal afferent neurons

in the upper gastrointestinal tract.[1] These neurons project to the nucleus solitarius in the

brainstem, which then communicates with higher brain centers like the hypothalamus to

process satiety signals.[19]

Behavioral Effects: Intravenous infusion of CCK-33 in humans at physiological levels

significantly decreases feelings of hunger, the desire to eat, and prospective food intentions,

while increasing the sense of fullness.[21] This leads to a reduction in meal size.[22][23] The

reduction in food intake appears to result from earlier meal termination rather than a slower

rate of eating.[23]

Endocrine Pancreatic Responses
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CCK-33 can influence the secretion of pancreatic hormones. In human studies, intravenous

injection of CCK-33 at a pharmacological dose (100 pmol/kg) was found to increase basal

plasma levels of insulin, somatostatin, and pancreatic polypeptide.[24] It also potentiated meal-

induced insulin and pancreatic polypeptide responses.[24]

Role in the Central Nervous System
While CCK peptides are known to be involved in CNS functions, particularly anxiety and panic,

this effect is more strongly associated with smaller CCK fragments like CCK-4 and CCK-8,

which act on CCK-B receptors.[25][26][27] Studies suggest that CCK-33, acting as a CCK-A

receptor agonist, is ineffective at inducing anxiety.[28] CCK-like peptides may also play a role in

the modulation of pain perception.[20]

Cardiovascular Effects
The effects of CCK-33 on the circulatory system can be complex and may be altered in disease

states. In normal rats, CCK-33 administration dose-dependently increased arterial blood

pressure.[29] However, in rats with streptozotocin-induced diabetes, the same dose reduced

arterial blood pressure, an effect that was partially normalized by insulin treatment.[29]

Quantitative Data Summary
The following tables summarize quantitative data from key studies on the administration of

CCK-33.

Table 1: Dose-Response Effects of CCK-33 on Gallbladder Contraction in Humans
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CCK-33
Infusion Dose

Resulting
Plasma CCK
Increase
(pmol/L)

Effect on
Gallbladder
Volume

Study
Population

Reference

0.8 pmol/kg/h 1.3 ± 0.5
Threshold for
stimulating
contraction

Healthy
Volunteers

[9]

2.5 pmol/kg/h 1.9 ± 0.3

Significant

increase in

bilirubin output

(marker of

contraction)

Healthy

Volunteers
[6]

0.25 - 1.0

IDU/kg/h*
Not specified

Significant, dose-

dependent

volume reduction

Healthy

Volunteers
[8]

0.40 IDU/kg

(3.07 ng/kg)
Not specified

Determined as

most effective

infusion regimen

for high Ejection

Fraction (EF)

with least

variability

Healthy

Volunteers
[30]

*Note: IDU = Ivy Dog Unit, a historical bioassay unit for CCK activity.

Table 2: Effects of CCK-33 Administration on Pancreatic Enzyme Secretion
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Subject
Administration
Route & Dose

Parameter
Measured

Key Finding Reference

Pigs

Local (Gastro-
duodenal
artery) - 13
pmol/kg

Pancreatic
juice volume,
protein, and
trypsin output

Significant
increase in
secretion

[13]

Pigs
Peripheral (IV) -

13 pmol/kg

Pancreatic juice

volume, protein,

and trypsin

output

No significant

secretory

response

[11][13]

Pigs
Peripheral (IV) -

130 pmol/kg

Pancreatic

protein and

trypsin output

Significant

stimulation of

secretion

[11]

| Humans | Peripheral (IV) - 2.5 pmol/kg/h | Trypsin secretion | Significant increase from 0.5 to

1.4 KU/15 min |[6] |

Table 3: Effects of CCK-33 on Satiety and Food Intake
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Subject Administration
Parameter
Measured

Key Finding Reference

Humans (Lean
& Obese)

IV infusion
(physiological
levels)

Visual
Analogue
Scales
(hunger,
fullness, etc.)

Significant
decrease in
hunger, wish
to eat, and
prospective
feeding
intentions (P <
0.05)

[21]

Male Rats

Cranial

Mesenteric

Artery Infusion

(0.05-0.25

nmol/kg)

Meal Size (MS)

and Satiety Ratio

(SR)

Significant

reduction in MS

and increase in

SR

[22]

| Male Rats | Celiac Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR)

| No significant effect |[22] |

Key Experimental Protocols
Protocol for In Vivo Assessment of Gallbladder
Contraction via Ultrasonography
This protocol outlines a typical methodology for quantifying the effect of CCK-33 on gallbladder

motility in human subjects.[8][9][31]

Subject Preparation: Subjects fast overnight (minimum 8-10 hours) to ensure a basal, filled

gallbladder state.

Baseline Measurement: An intravenous catheter is placed. Gallbladder volume is measured

using real-time ultrasonography. The maximal length, width, and depth are recorded to

calculate the volume, often using the sum-of-cylinders method. Multiple baseline

measurements are taken to ensure stability.
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CCK-33 Infusion: A controlled intravenous infusion of CCK-33 is initiated. Doses can be

administered in a stepwise manner (e.g., 0.25, 0.5, 1.0 IDU/kg/h), with each dose given for a

set period (e.g., 30 minutes).[8]

Serial Volume Measurements: Gallbladder volume is measured at regular intervals (e.g.,

every 5-10 minutes) throughout the infusion period.

Data Analysis: The primary endpoint is the gallbladder ejection fraction (EF), calculated as:

EF (%) = [(Fasting Volume - Minimal Residual Volume) / Fasting Volume] x 100. Dose-

response curves can be generated by plotting EF against the CCK-33 infusion rate or

measured plasma CCK concentration.
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Caption: Experimental workflow for assessing CCK-33 induced gallbladder contraction.
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Protocol for Quantification of Pancreatic Enzyme
Secretion
This protocol describes a method for directly measuring pancreatic enzyme output following

CCK-33 stimulation in animal or human subjects.[11][32]

Subject Preparation: Subjects are anesthetized (animal models) or sedated (human studies).

Sample Collection Setup:

Animal Model: Catheters are surgically implanted directly into the pancreatic duct for pure

pancreatic juice collection.[11]

Human Model: A multi-lumen tube or an endoscope is passed into the duodenum to

aspirate duodenal fluid.[32]

Basal Collection: A baseline period of sample collection is performed to measure basal

secretion rates.

CCK-33 Administration: CCK-33 is administered, typically as an intravenous bolus or

continuous infusion. In some research models, it may be infused locally via a specific artery

(e.g., gastroduodenal artery).[11]

Timed Sample Collection: Following administration, samples of pancreatic juice or duodenal

fluid are collected at specific time intervals (e.g., 5, 10, and 15 minutes post-stimulation).[32]

Samples are immediately placed on ice or dry ice to preserve enzyme activity.

Enzyme Quantification: The concentration and total output of specific enzymes (e.g., trypsin,

amylase, lipase) in the collected samples are measured using established biochemical

assays (e.g., spectrophotometry).

Data Analysis: The stimulated enzyme output is calculated and compared to basal levels to

determine the secretory response to CCK-33.
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Caption: Experimental workflow for measuring pancreatic enzyme secretion after CCK-33.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/product/b1591339?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Mechanisms and Signaling Pathways
CCK Receptor Subtypes
Two main subtypes of CCK receptors have been identified:

CCK-A (Alimentary) Receptor: Has a high affinity for sulfated CCK peptides like CCK-33 and

CCK-8. It is the predominant subtype in the periphery, found in the gallbladder, pancreas,

pyloric sphincter, and on vagal afferent neurons, mediating the primary digestive and satiety

effects of CCK.[1][3][4]

CCK-B (Brain) Receptor: Has a high affinity for both sulfated and non-sulfated CCK peptides,

as well as for gastrin. It is the predominant subtype in the central nervous system and is

implicated in anxiety and panic responses.[25][28][33]

CCK-A Receptor Signaling Pathway
The physiological effects of CCK-33 in the gastrointestinal system are initiated by its binding to

the CCK-A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling

cascade involves the Gq protein pathway.[16][34]

Binding and Activation: CCK-33 binds to the extracellular domain of the CCK-A receptor.

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq,

causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

PLC Activation: The activated Gαq-GTP subunit binds to and activates the enzyme

phospholipase C (PLC).

Second Messenger Production: PLC cleaves the membrane phospholipid

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the

endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the

cytoplasm.
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PKC Activation: DAG remains in the cell membrane and, along with the increased

intracellular Ca2+, activates Protein Kinase C (PKC).

Physiological Response: The surge in intracellular Ca2+ and the activation of PKC and other

calcium-dependent proteins lead to the final physiological response, such as the contraction

of smooth muscle cells in the gallbladder wall.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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